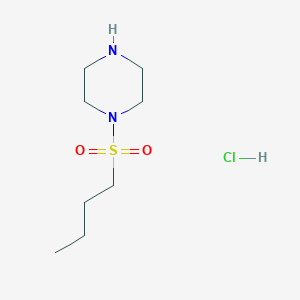![molecular formula C9H10Cl2N4 B11868238 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine is an organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an isobutyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrazole derivative, with a chlorinated pyrimidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product .
化学反応の分析
Types of Reactions
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents, such as hydrogen peroxide, or reducing agents, such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for anticancer drug development.
Materials Science: Its unique structural properties make it a potential candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological studies to investigate the role of specific enzymes or pathways.
作用機序
The mechanism of action of 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a bromine atom at position 3 instead of an isobutyl group.
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a phenyl group at position 1 instead of an isobutyl group.
Uniqueness
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a CDK2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
特性
分子式 |
C9H10Cl2N4 |
|---|---|
分子量 |
245.11 g/mol |
IUPAC名 |
4,6-dichloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H10Cl2N4/c1-5(2)4-15-8-6(3-12-15)7(10)13-9(11)14-8/h3,5H,4H2,1-2H3 |
InChIキー |
SWFITZVQBOSLNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


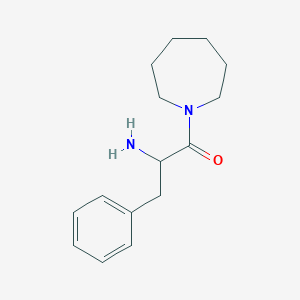
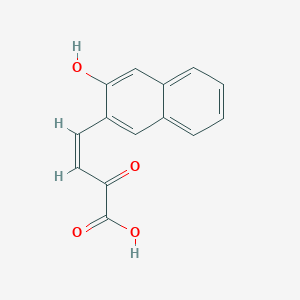
![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
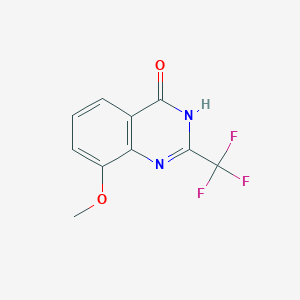
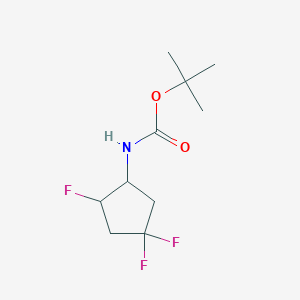
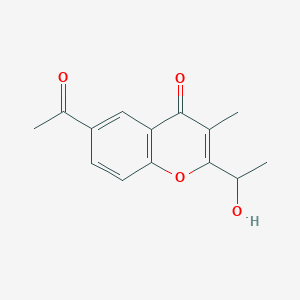


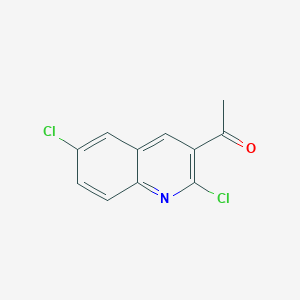
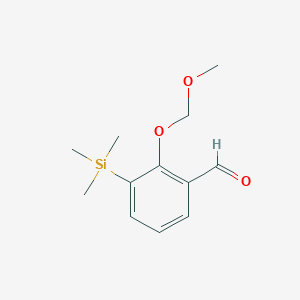
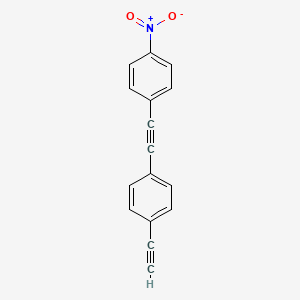
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
